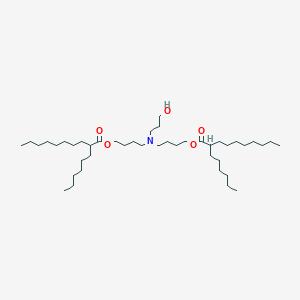
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxypropyl group, an azanediyl linkage, and two hexyldecanoate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the introduction of the azanediyl linkage through a nucleophilic substitution reaction. The final step involves esterification with hexyldecanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The azanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azanediyl derivatives.
Wissenschaftliche Forschungsanwendungen
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the azanediyl linkage can interact with nucleophilic sites. The ester groups may undergo hydrolysis in biological systems, releasing active components that exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-octyldodecanoate): Similar structure but with different ester groups.
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-decyltetradecanoate): Another similar compound with varying ester chain lengths.
Uniqueness
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique due to its specific ester groups, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications across different scientific disciplines.
Eigenschaften
Molekularformel |
C43H85NO5 |
|---|---|
Molekulargewicht |
696.1 g/mol |
IUPAC-Name |
4-[4-(2-hexyldecanoyloxy)butyl-(3-hydroxypropyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C43H85NO5/c1-5-9-13-17-19-23-32-40(30-21-15-11-7-3)42(46)48-38-27-25-34-44(36-29-37-45)35-26-28-39-49-43(47)41(31-22-16-12-8-4)33-24-20-18-14-10-6-2/h40-41,45H,5-39H2,1-4H3 |
InChI-Schlüssel |
LTCXSNKTGYAQHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


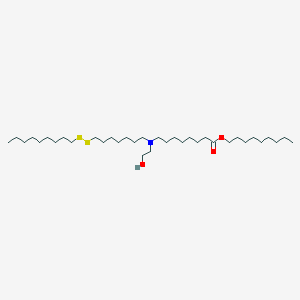
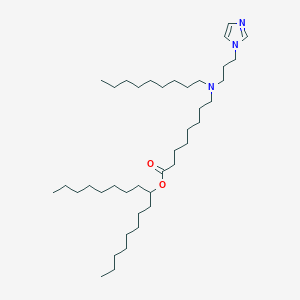
![5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)
![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)

![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)
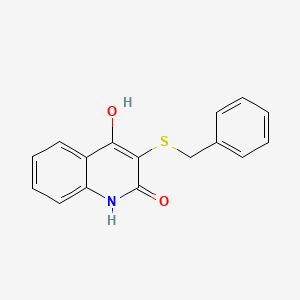
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
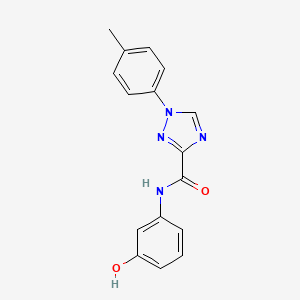
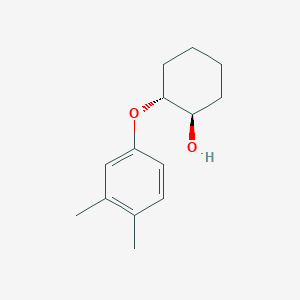
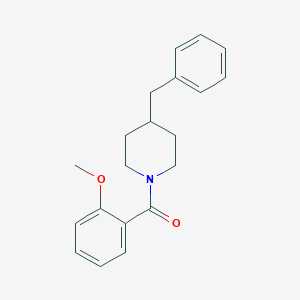
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
